molecular formula C14H18O3 B592742 (+)-斯替里戊醇 CAS No. 144017-65-2

(+)-斯替里戊醇

货号 B592742
CAS 编号: 144017-65-2
分子量: 234.295
InChI 键: IBLNKMRFIPWSOY-VUDGCMKMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Stiripentol is a synthetic anticonvulsant drug that is used in the treatment of severe forms of epilepsy, particularly Dravet Syndrome. It has been approved for use in the European Union, Canada, and other countries. In the United States, it is currently undergoing clinical trials. (+)-Stiripentol is a chiral molecule, meaning it has two distinct forms, (+)-stiripentol and (-)-stiripentol, that are mirror images of each other. The (+)-stiripentol form is the active form of the drug and is the form that is used in clinical practice.

科学研究应用

  1. 在儿童癫痫中的疗效:斯替里戊醇作为儿童癫痫的辅助疗法有效。它抑制细胞色素P450,导致其他抗癫痫药 (AED) 的血浆浓度升高 (Pérez et al., 1999).

  2. 增强 GABAA 受体通道:斯替里戊醇延长了 GABAA 受体通道的开放时间,表明除了提高其他 AED 疗效的作用外,它本身还具有抗惊厥作用 (Quilichini et al., 2006).

  3. 在未成熟的大脑中具有更强的抗惊厥特性:与成熟的大鼠大脑相比,该药物在未成熟的大脑中表现出更高的抗惊厥特性,这可能是由于其对含有 α3 亚基的 GABAA 受体的直接作用 (Auvin et al., 2013).

  4. 对婴儿严重肌阵挛性癫痫的有效性:一项随机安慰剂对照试验表明,斯替里戊醇与氯巴占和丙戊酸钠联合使用时,可有效降低婴儿严重肌阵挛性癫痫 (SMEI) 患儿的癫痫发作频率 (Chiron et al., 2000).

  5. 调节 GABAA 受体:斯替里戊醇增加了 GABAA 受体的活性,表现出亚基依赖性的正向调节,这可能是其在儿童期发作性癫痫中具有更高临床疗效的原因 (Fisher, 2011).

  6. 药代动力学和耐受性发展:已经研究了斯替里戊醇的药代动力学,包括对其抗惊厥作用耐受性的发展,强调了立体选择性药代动力学在抗惊厥疗效中的重要性 (Arends et al., 1994).

  7. 对抗草酸钙肾结石和乙二醇中毒的潜力:斯替里戊醇对肾脏中的草酸钙晶体沉积物表现出保护作用,表明除了癫痫治疗之外的潜在用途 (Le Dudal et al., 2019).

  8. 在癫痫管理中多种作用机制:该药物的作用机制包括对 GABA-A 受体的影响和对乳酸脱氢酶的抑制,Dravet 综合征的疗效证据最为可靠 (Nickels & Wirrell, 2017).

  9. 在患有 Dravet 综合征的成人中使用:尽管数据有限,但斯替里戊醇已被证明对患有 Dravet 综合征的成年人有效且耐受性良好 (Balestrini & Sisodiya, 2016).

  10. 婴儿严重肌阵挛性癫痫(Dravet 综合征)的辅助疗法:斯替里戊醇与丙戊酸钠和氯巴占联合使用,在降低 SMEI 患者的癫痫发作频率方面表现出显着的疗效 (Plosker, 2012).

  11. 与 GABA(A) 受体其他调节剂的相互作用:研究探讨了斯替里戊醇与其他药物之间的相互作用,例如苯二氮卓类药物,它们也作用于 GABA(A) 受体 (Fisher, 2011).

  12. 在不同物种中的药代动力学:已经研究了斯替里戊醇在不同动物模型(包括恒河猴)中的药代动力学特征,以了解其分布和代谢 (Lin & Levy, 1983).

作用机制

Target of Action

The primary targets of (+)-Stiripentol are the GABA (gamma-aminobutyric acid) receptors in the brain. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. It plays a crucial role in reducing neuronal excitability and regulating muscle tone .

Mode of Action

(+)-Stiripentol enhances the activity of GABA receptors, increasing the duration of the opening of the chloride ion channels. This action allows more chloride ions to enter the neuron, making it more resistant to excitation. As a result, (+)-Stiripentol helps to calm the nervous system and reduce the frequency of seizures .

Biochemical Pathways

The action of (+)-Stiripentol on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA in the CNS by increasing the duration of GABA-activated chloride ion channels. This action leads to hyperpolarization of neurons and a decrease in neuronal excitability .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (+)-Stiripentol are complex. After oral administration, it is well absorbed in the gastrointestinal tract. It is widely distributed throughout the body, particularly in fatty tissues due to its lipophilic nature. (+)-Stiripentol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The metabolites are excreted mainly in the urine .

Result of Action

The molecular and cellular effects of (+)-Stiripentol’s action include an increase in the inhibitory effect of GABA in the CNS, leading to a decrease in neuronal excitability. This action results in a calming effect on the nervous system, reducing the frequency and severity of seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Stiripentol. For instance, factors such as diet, co-administration with other medications, and individual patient characteristics (like age, gender, liver function) can affect the pharmacokinetics and pharmacodynamics of (+)-Stiripentol . Furthermore, genetic variations in the cytochrome P450 enzyme system can influence the metabolism of (+)-Stiripentol, potentially affecting its efficacy and risk of side effects .

属性

IUPAC Name

(E,3R)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-VUDGCMKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](/C=C/C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144017-65-2
Record name Stiripentol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIRIPENTOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905E3Z0Z70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does (+)-Stiripentol exert its anticonvulsant effects?

A1: (+)-Stiripentol primarily acts as a positive allosteric modulator of type-A gamma-aminobutyric acid (GABAA) receptors. [, , , ] This means it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. By increasing GABAergic neurotransmission, (+)-Stiripentol helps to suppress neuronal hyperexcitability associated with seizures. [, ]

Q2: Does (+)-Stiripentol show selectivity for specific GABAA receptor subtypes?

A2: Yes, research suggests that (+)-Stiripentol exhibits a preference for GABAA receptors containing the α3 subunit. [] These receptors are predominantly expressed in the immature brain, potentially explaining the enhanced clinical efficacy of (+)-Stiripentol in childhood-onset epilepsies like Dravet syndrome. []

Q3: Are there other mechanisms contributing to (+)-Stiripentol's anticonvulsant activity?

A3: Beyond its direct effects on GABAA receptors, (+)-Stiripentol is a broad-spectrum inhibitor of cytochrome P450 enzymes. [] This property influences the metabolism of other concurrently administered antiepileptic drugs, potentially enhancing their therapeutic effects. [] Further research suggests a role of (+)-Stiripentol in inhibiting lactate dehydrogenase A (LDHA), potentially interrupting a feedforward mechanism of epileptogenesis. []

Q4: What is the molecular formula and weight of (+)-Stiripentol?

A4: The molecular formula of (+)-Stiripentol is C14H18O3 and its molecular weight is 234.29 g/mol. []

Q5: What spectroscopic techniques have been used to characterize (+)-Stiripentol?

A5: Researchers have employed various spectroscopic techniques for the structural characterization of (+)-Stiripentol and its degradation products. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy have been utilized to elucidate the structure of (+)-Stiripentol and its degradation products. []* Mass Spectrometry (MS): Ion trap mass spectrometry has been applied in conjunction with NMR for the structural confirmation of (+)-Stiripentol degradation products. []

Q6: What strategies have been explored to enhance (+)-Stiripentol's stability and bioavailability?

A6: Due to its poor solubility and stability in acidic environments, several formulation approaches have been investigated to improve (+)-Stiripentol's delivery. One promising approach involves the development of enteric solid dispersions loaded into effervescent tablets. [] This formulation strategy aims to protect the drug from the acidic environment of the stomach, enhance its dissolution in the intestine, and consequently improve its absorption and bioavailability. []

Q7: What is known about the pharmacokinetic profile of (+)-Stiripentol in humans?

A7: Studies in humans have revealed that (+)-Stiripentol exhibits Michaelis-Menten kinetics. [] This implies that its clearance rate is dependent on its concentration in the body. [] At higher doses, the clearance rate decreases, leading to a more than proportional increase in plasma concentrations. []

Q8: Has therapeutic drug monitoring been established for (+)-Stiripentol?

A8: While a definitive therapeutic range has not been firmly established, research suggests that trough plasma concentrations between 10 and 15 mg/L are typically achieved with standard doses. [] Although a concentration-efficacy relationship is yet to be clearly defined, there is some evidence to suggest a correlation between higher concentrations and potential toxicity. [] Given its non-linear pharmacokinetics, therapeutic drug monitoring of (+)-Stiripentol is recommended. []

Q9: What preclinical models have been used to study (+)-Stiripentol's anticonvulsant effects?

A9: Preclinical studies have employed various models to investigate the efficacy of (+)-Stiripentol:* Rodent Models: Early research established the anticonvulsant effects of (+)-Stiripentol in rodent models. [] Further investigations using rat models showed a greater efficacy of (+)-Stiripentol in the immature brain compared to the mature brain, potentially due to the higher expression of the α3 GABAA receptor subunit. [] * Zebrafish Model: A zebrafish model carrying a homozygous mutation in the Scn1Lab gene has been explored as a potential tool for high-throughput drug screening and investigating (+)-Stiripentol's efficacy in Dravet syndrome. []

Q10: What are the main clinical applications of (+)-Stiripentol?

A10: (+)-Stiripentol is primarily indicated as adjunctive therapy for Dravet syndrome, particularly in patients receiving clobazam and/or valproate. [] Clinical trials have shown its efficacy in reducing seizure frequency and improving seizure control in this patient population. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。